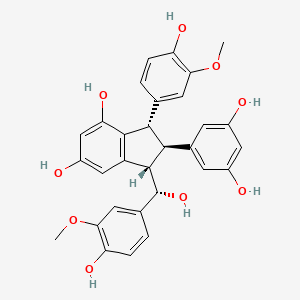

Gnetuhainin I

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H28O9 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-1-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |

InChI |

InChI=1S/C30H28O9/c1-38-24-9-14(3-5-21(24)34)26-27(16-7-17(31)11-18(32)8-16)29(20-12-19(33)13-23(36)28(20)26)30(37)15-4-6-22(35)25(10-15)39-2/h3-13,26-27,29-37H,1-2H3/t26-,27-,29-,30-/m1/s1 |

InChI Key |

WYHOIPCIJQFCKG-XQQPTAJKSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3)O)O)[C@@H](C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(C3=C2C(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for Gnetuhainin I: A Technical Guide to the Discovery and Isolation of Stilbenoids from Gnetum hainanense

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the discovery and isolation of Gnetuhainin I, a stilbenoid of significant interest, from its botanical source, Gnetum hainanense. This document outlines the experimental protocols, quantitative data, and logical frameworks used in the identification and purification of this class of compounds.

A Note on Nomenclature and Origin: While the primary focus of this guide is Gnetuhainin I from Gnetum hainanense, it is important to note that the initial discovery of a compound named (-)-Gnetuhainin I was reported from a related species, Gnetum montanum. The phytochemical profiles of these two species are known to be similar, with many shared stilbenoids. Therefore, the methodologies described herein are based on established protocols for the isolation of stilbenoids from Gnetum hainanense and related species, providing a robust framework for the targeted isolation of Gnetuhainin I.

Experimental Protocols: Isolation of Gnetuhainins

The isolation of Gnetuhainins from the lianas of Gnetum hainanense is a multi-step process involving extraction, fractionation, and purification. The following protocol is a composite of established methods for the isolation of stilbenoids from this genus.

Plant Material Collection and Preparation

-

Plant Part: The lianas (stems) of Gnetum hainanense are the primary source of Gnetuhainins.

-

Preparation: The collected lianas are air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. Once thoroughly dried, the material is pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent: 95% ethanol or acetone are commonly used solvents for the extraction of stilbenoids.

-

Procedure:

-

The powdered plant material is macerated in the chosen solvent at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.

-

The mixture is periodically agitated over a period of 24-48 hours.

-

The process is repeated three times with fresh solvent to ensure exhaustive extraction.

-

The collected extracts are filtered and combined.

-

The solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.

-

Fractionation

The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity.

-

Method: Vacuum Liquid Chromatography (VLC) is a common technique for initial fractionation.

-

Stationary Phase: Silica gel (100-200 mesh) is typically used.

-

Mobile Phase: A stepwise gradient of solvents with increasing polarity is employed. A common gradient starts with n-hexane, followed by mixtures of n-hexane and ethyl acetate in increasing proportions of ethyl acetate, and finally, ethyl acetate and methanol mixtures.

Table 1: Representative VLC Fractionation Scheme

| Fraction No. | Mobile Phase (v/v) | Expected Components |

| 1 | n-Hexane (100%) | Non-polar compounds |

| 2 | n-Hexane:Ethyl Acetate (9:1) | Less polar stilbenoids |

| 3 | n-Hexane:Ethyl Acetate (7:3) | Stilbenoid dimers |

| 4 | n-Hexane:Ethyl Acetate (1:1) | Gnetuhainins and other oligostilbenes |

| 5 | n-Hexane:Ethyl Acetate (3:7) | More polar stilbenoids |

| 6 | Ethyl Acetate (100%) | Polar stilbenoids and flavonoids |

| 7 | Ethyl Acetate:Methanol (9:1) | Highly polar compounds |

Purification

Fractions identified as containing the target compounds are subjected to further purification using various chromatographic techniques.

-

Methods:

-

Silica Gel Column Chromatography: Fractions rich in Gnetuhainins are repeatedly chromatographed on silica gel columns (200-300 mesh) using isocratic or gradient elution with solvent systems such as chloroform-methanol or n-hexane-ethyl acetate.

-

Sephadex LH-20 Column Chromatography: This is used for separating compounds based on molecular size and for removing polyphenolic impurities. Elution is typically carried out with methanol.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final step to obtain highly pure compounds. A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of methanol-water or acetonitrile-water, often with the addition of a small amount of formic acid or trifluoroacetic acid to improve peak shape.

-

Structure Elucidation

The structure of an isolated compound is determined using a combination of spectroscopic techniques.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assembling the molecular skeleton.

-

-

-

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, which is characteristic of the stilbenoid backbone.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and aromatic (C=C) groups.

Table 2: Representative Spectroscopic Data for a Gnetuhainin (Example: Gnetuhainin P)

| Data Type | Observed Values | Interpretation |

| HR-ESI-MS | m/z [M+H]⁺ calculated for C₂₉H₂₅O₇⁺ | Confirms molecular formula |

| UV (MeOH) λmax (nm) | 220, 285, 325 | Characteristic of stilbenoid chromophore |

| IR (KBr) νmax (cm⁻¹) | 3400 (br, -OH), 1610, 1515 (aromatic C=C) | Presence of hydroxyl and aromatic groups |

| ¹H NMR (Acetone-d₆, ppm) | δ 6.0-7.5 (aromatic protons), δ 3.5-5.0 (aliphatic protons) | Aromatic and aliphatic regions consistent with a stilbenoid dimer |

| ¹³C NMR (Acetone-d₆, ppm) | δ 100-160 (aromatic carbons), δ 40-90 (aliphatic carbons) | Aromatic and aliphatic carbons consistent with a stilbenoid dimer |

Visualized Workflows

The following diagrams illustrate the key processes in the discovery and isolation of Gnetuhainin I.

Caption: Experimental workflow for the isolation of Gnetuhainin I.

An In-depth Technical Guide to Gnetuhainins: Structure, Isolation, and Biological Significance

A comprehensive resource for researchers, scientists, and drug development professionals on the Gnetuhainin family of oligostilbenoids.

Introduction

Gnetuhainins are a series of complex oligostilbenoid compounds isolated from various species of the genus Gnetum, particularly Gnetum hainanense. These natural products are formed through the oligomerization of resveratrol and its derivatives, such as oxyresveratrol and isorhapontigenin. While a specific compound designated as "Gnetuhainin I" is not prominently documented in the scientific literature, a significant number of other Gnetuhainins, designated with letters from A to S, have been isolated and characterized. This guide provides a detailed overview of the chemical structures, physicochemical properties, isolation methodologies, and reported biological activities of the known Gnetuhainin family members.

Chemical Structure and Properties of Gnetuhainins

The Gnetuhainins are structurally diverse, primarily consisting of dimers, trimers, and tetramers of stilbene units. The core structures are often based on resveratrol, a well-known polyphenol with numerous biological activities. The variations within the Gnetuhainin family arise from the nature of the monomeric units, the degree of oligomerization, and the intricate linkages between these units, which often involve dihydrobenzofuran or other heterocyclic systems.

Below is a summary of the available chemical data for representative Gnetuhainin compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Monomeric Units | Source Organism | Reference |

| Gnetuhainin A-E | Varies | Varies | Resveratrol, Oxyresveratrol | Gnetum hainanense | [1] |

| Gnetuhainin F-J | Varies | Varies | Gnetulin, Rhapontigenin, Isorhapontigenin, Gnetol | Gnetum hainanense | [1] |

| Gnetuhainin H | C30H24O9 | 528.51 | Isorhapontigenin derivatives | Gnetum hainanense | [2] |

| Gnetuhainin K, L | Varies | Varies | Not specified | Gnetum hainanense | [3] |

| Gnetuhainin M-O | Varies | Varies | Stilbene trimers | Gnetum hainanense | [3] |

| Gnetuhainin P | C30H26O8 | 514.53 | Isorhapontigenin dimer | Gnetum hainanense | [4][5] |

| Gnetuhainin Q | Not specified | Not specified | Stilbene dimer | Gnetum hainanense | [3] |

| Gnetuhainin R | Not specified | Not specified | Isorhapontigenin tetramer | Gnetum hainanense | [6] |

| Gnetuhainin S | C28H22O6 | 454.48 | Resveratrol dimer | Gnetum hainanense | [1] |

Note: Detailed structural information and spectroscopic data for each compound can be found in the cited literature.

Experimental Protocols: Isolation of Gnetuhainins

The isolation of Gnetuhainins from Gnetum species typically involves a multi-step process combining extraction and various chromatographic techniques. The following is a generalized protocol based on published methods for the isolation of stilbenoids from Gnetum hainanense.

1. Plant Material and Extraction:

-

Plant Material: The lianas of Gnetum hainanense are collected, air-dried, and pulverized.

-

Extraction: The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol or acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The majority of stilbenoids, including Gnetuhainins, are typically found in the ethyl acetate fraction.

3. Chromatographic Separation:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions rich in stilbenoids are further purified using a Sephadex LH-20 column, eluting with methanol or a chloroform-methanol mixture. This step is effective for separating compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of individual Gnetuhainins is often achieved by preparative HPLC on a reversed-phase C18 column. A typical mobile phase consists of a gradient of methanol-water or acetonitrile-water.

4. Structure Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

UV-Visible and Infrared (IR) Spectroscopy: To identify characteristic functional groups and chromophores.

-

X-ray Crystallography: For unambiguous determination of the absolute configuration in suitable crystals.

-

Biological Activities and Potential Signaling Pathways

Stilbenoids, the class of compounds to which Gnetuhainins belong, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While specific studies on all individual Gnetuhainins are limited, related compounds from Gnetum species have shown significant biological potential. For instance, stilbenoids from Gnetum have been reported to exhibit anti-inflammatory activity.

A common mechanism for the anti-inflammatory effects of polyphenolic compounds like stilbenoids involves the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates a simplified representation of this inhibitory action.

Figure 1: A simplified diagram illustrating the potential inhibitory effect of Gnetuhainins on the NF-κB signaling pathway.

Conclusion

The Gnetuhainin family of oligostilbenoids represents a rich source of structurally complex and biologically active natural products. While the specific details of "Gnetuhainin I" remain elusive in the current literature, the study of its known congeners provides valuable insights for researchers in natural product chemistry, pharmacology, and drug development. The detailed methodologies for their isolation and the emerging understanding of their biological activities underscore the potential of these compounds as leads for novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of the entire Gnetuhainin family.

References

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the natural sources, isolation methodologies, and relevant signaling pathways of Gnetuhainin I and a variety of related stilbenoids. The genus Gnetum stands out as a primary and rich botanical source for these promising bioactive compounds.

Natural Distribution and Quantification

Stilbenoids, a class of polyphenolic compounds, are found across various plant families, with the Gnetaceae family, particularly the genus Gnetum, being a significant reservoir. Species such as Gnetum hainanense, Gnetum gnemon (melinjo), Gnetum parvifolium, and Gnetum montanum have been identified as prominent producers of a diverse array of stilbenoids, including monomers, dimers, trimers, and tetramers. The lianas, seeds, and stems of these plants are often the primary tissues for stilbenoid accumulation.

While precise yield data for Gnetuhainin I from specific plant parts remains a subject of ongoing research, quantitative analyses of related stilbenoids in Gnetum species offer valuable insights. The concentration of these compounds can vary significantly based on the plant species, geographical location, and the specific part of the plant being analyzed.

Table 1: Concentration of Selected Stilbenoids in Gnetum gnemon Seeds

| Stilbenoid | Concentration (mg/g of dry weight) | Reference |

| Gnetin C | 2.57 | [1] |

| Gnemonoside A | 1.14 | [1] |

| Gnemonoside D | 1.54 | [1] |

| trans-Resveratrol | 0.09 | [1] |

Table 2: Bioactivity of Stilbenoids from Gnetum Species

| Compound | Bioactivity | IC50 Value (µM) | Source Species |

| Gnetifolin K | Anti-neuroinflammatory (NO inhibition) | 10.3 | Gnetum parvifolium |

| Gnetifolin M | Anti-neuroinflammatory (NO inhibition) | 16.1 | Gnetum parvifolium |

| Gnetifolin L | Anti-neuroinflammatory (NO inhibition) | 4.8 | Gnetum parvifolium |

| Gnetifolin I | Anti-neuroinflammatory (NO inhibition) | 7.2 | Gnetum parvifolium |

| Gnemonol M | Anti-neuroinflammatory (NO inhibition) | 3.2 | Gnetum parvifolium |

| Gnetin E | Anti-neuroinflammatory (NO inhibition) | 1.5 | Gnetum parvifolium |

| Isorhapontigenin | Anti-neuroinflammatory (NO inhibition) | 0.35 | Gnetum parvifolium |

Experimental Protocols: From Plant to Pure Compound

The isolation and purification of Gnetuhainin I and related stilbenoids from their natural sources involve a multi-step process, beginning with extraction and followed by various chromatographic techniques.

Plant Material Preparation

-

Collection: Collect the desired plant material (e.g., lianas, seeds, stems) from a verified Gnetum species.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to prevent degradation of the target compounds.

-

Grinding: Once thoroughly dried, grind the plant material into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Acetone and ethanol are commonly used solvents for the extraction of stilbenoids from Gnetum species. A typical solvent-to-solid ratio is 10:1 (v/w).

-

Maceration: Submerge the powdered plant material in the chosen solvent and allow it to macerate for 24-48 hours at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the mixture to separate the solid residue from the liquid extract. The residue can be re-extracted multiple times to ensure maximum yield. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification

A combination of chromatographic techniques is employed to isolate and purify individual stilbenoids from the crude extract.

-

Column Chromatography:

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate, is used to separate the compounds based on their polarity.

-

Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Chromatography:

-

This technique is effective for separating compounds based on their molecular size and for removing pigments and other impurities.

-

Mobile Phase: Methanol is a common mobile phase for this step.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used for the final purification of stilbenoids.

-

Mobile Phase: A gradient of acetonitrile in water is a common mobile phase.

-

Detection: A UV detector set at a wavelength of approximately 305 nm is used to monitor the elution of the stilbenoids.

-

Fraction Collection: Collect the peaks corresponding to the target compounds.

-

Signaling Pathways and Logical Relationships

Stilbenoids from Gnetum species have been shown to modulate several key signaling pathways involved in inflammation and neuroprotection. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Inhibition of the NF-κB signaling pathway by Gnetum stilbenoids.

References

Gnetuhainin I: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetuhainin I, a stilbenoid compound, has garnered interest within the scientific community for its potential therapeutic applications. Stilbenoids, a class of natural polyphenolic compounds found in various plant species, including those of the Gnetum genus, are recognized for their diverse pharmacological effects. This technical guide provides an in-depth review of the currently available literature on the biological activities of Gnetuhainin I, with a particular focus on its enzymatic inhibition, and contextualizes its potential within the broader landscape of Gnetum stilbenoids' anticancer, anti-inflammatory, and antioxidant properties. Due to the limited specific data on Gnetuhainin I, this review incorporates data from closely related stilbenoids isolated from Gnetum species to provide a more comprehensive overview.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data available for Gnetuhainin I and other relevant Gnetum stilbenoids, facilitating a comparative analysis of their potency.

Table 1: Enzymatic Inhibition by Gnetuhainin I

| Enzyme Target | Gnetuhainin I IC₅₀ (µM) | Source |

| ATP Citrate Lyase (ACLY) | 2.63 | [1][2] |

Table 2: Anticancer Activity of Gnetum Stilbenoids (IC₅₀ in µM)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| Gnetin C | HL60 | Human Leukemia | 13 | [3] |

| Gnetin C | DU145 | Prostate Cancer | 6.6 | [4] |

| Gnetin C | PC3M | Prostate Cancer | 8.7 | [4] |

| Oblongifolin C | A549 | Lung Cancer | 3.6 - 15.3 | [4] |

| Gnetum montanum extract | SW480 | Colon Cancer | 50.77 (72h) | [5] |

Table 3: Anti-inflammatory Activity of Gnetum Stilbenoids (IC₅₀ in µM)

| Compound | Assay | Cell Line | IC₅₀ (µM) | Source |

| Gnetum parvifolium stilbenoid (Compound 10) | LPS-induced NO release | BV-2 | 0.35 | [6] |

| Gnetum parvifolium stilbenoids (various) | LPS-induced NO release | BV-2 | 0.35 - 16.1 | [6] |

| Gnetum latifolium stilbenoids (compounds 1-3) | LPS-induced NO production | RAW264.7 | 46.81 - 68.10 | [7] |

Table 4: Antioxidant Activity of Gnetum Stilbenoids

| Compound/Extract | Assay | Result | Source |

| Gnetin L, Gnetin C, Gnemonosides A, C, D, Resveratrol | DPPH radical scavenging | Similar to ascorbic acid and dl-α-tocopherol | [8][9] |

| Gnetum gnemon root extract stilbenoids | Lipid peroxide inhibition and superoxide scavenging | Active | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers looking to replicate or build upon these findings.

ATP Citrate Lyase (ACLY) Inhibition Assay

This assay is designed to measure the inhibitory effect of a compound on the activity of ATP citrate lyase, a key enzyme in fatty acid and cholesterol biosynthesis.

-

Principle: The assay quantifies the activity of ACLY by measuring the production of acetyl-CoA. One common method involves a coupled enzyme reaction where the product, oxaloacetate, is converted to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ACLY activity. Alternatively, a more direct and sensitive method utilizes radiolabeled substrates.

-

Protocol (Radiolabeled Method):

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, ATP, Coenzyme A, and radiolabeled [¹⁴C]citrate.

-

Enzyme and Inhibitor Incubation: Add purified ACLY enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with varying concentrations of Gnetuhainin I.

-

Reaction Initiation and Termination: Initiate the reaction by adding the substrates. Incubate at 37°C for a defined period. Terminate the reaction by adding an acid solution (e.g., HCl).

-

Product Detection: The product, [¹⁴C]acetyl-CoA, is separated from the unreacted [¹⁴C]citrate. A specific detection agent like MicroScint-O can be used, which selectively detects [¹⁴C]acetyl-CoA.

-

Data Analysis: Measure the radioactivity using a scintillation counter. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control (no inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.[7][11][12][13][14]

-

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Gnetum stilbenoids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.[2][6][15]

-

In Vitro Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Principle: The amount of NO produced by cells is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

-

Protocol:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7 or BV-2 microglia) in a 96-well plate.

-

Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compound for a certain period. Then, stimulate the cells with LPS to induce NO production.

-

Supernatant Collection: After incubation (e.g., 24 hours), collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540-550 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control. The IC₅₀ value is then calculated.[16][17][18][19][20][21]

-

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

-

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid or BHT) should also be included.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[4][8][9][22][23]

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is crucial for elucidating the molecular mechanisms of action, such as the effect of a compound on signaling pathways.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Protocol for PI3K/Akt/mTOR Pathway Analysis:

-

Cell Lysis and Protein Quantification: Treat cells with the test compound and then lyse the cells to extract proteins. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phosphorylated Akt (p-Akt), total mTOR, p-mTOR).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[10][24][25][26][27]

-

Signaling Pathways and Mechanisms of Action

The biological activities of Gnetum stilbenoids, including the potential effects of Gnetuhainin I, are mediated through the modulation of various intracellular signaling pathways.

Anticancer Signaling Pathways

Stilbenoids from Gnetum species have been shown to exert their anticancer effects by targeting key pathways that regulate cell proliferation, survival, and apoptosis. A prominent pathway implicated is the PI3K/Akt/mTOR pathway , which is often hyperactivated in cancer.

Caption: Putative anticancer mechanism of Gnetum stilbenoids.

By inhibiting the PI3K/Akt/mTOR pathway, these compounds can suppress cancer cell growth and survival.[4][5][28][29][30] Additionally, they can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[3]

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of Gnetum stilbenoids are largely attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways .

Caption: Anti-inflammatory mechanism of Gnetum stilbenoids.

Upon stimulation by agents like LPS, these pathways become activated, leading to the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines. Gnetum stilbenoids can inhibit the activation of NF-κB and MAPKs, thereby reducing the production of these inflammatory mediators.[1][22][31]

Conclusion

Gnetuhainin I demonstrates specific and potent inhibitory activity against ATP citrate lyase, highlighting its potential as a modulator of lipid metabolism. While direct evidence for its anticancer, anti-inflammatory, and antioxidant activities is currently limited, the broader family of Gnetum stilbenoids exhibits significant potential in these areas. The data presented on related compounds, such as Gnetin C, suggest that Gnetuhainin I may possess similar biological activities. Further research is warranted to fully elucidate the therapeutic potential of Gnetuhainin I and to explore its mechanisms of action in greater detail. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this promising class of natural compounds.

References

- 1. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of novel ATP citrate lyase inhibitors from natural products by a luminescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. arpi.unipi.it [arpi.unipi.it]

- 14. CheKine™ Micro ATP Citrate Lyase (ACL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structurally diverse stilbenes from Gnetum parvifolium and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. abcam.com [abcam.com]

- 19. dovepress.com [dovepress.com]

- 20. bioassaysys.com [bioassaysys.com]

- 21. In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. marinebiology.pt [marinebiology.pt]

- 23. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]

- 24. pubcompare.ai [pubcompare.ai]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 28. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Isolation and biomimetic synthesis of anti-inflammatory stilbenolignans from Gnetum cleistostachyum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of Gnetuhainin-Class Stilbenoids

Introduction

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Gnetuhainin-class stilbenoids, a group of resveratrol oligomers isolated from various species of the Gnetum genus. Initial searches for a specific compound named "Gnetuhainin I" did not yield sufficient data in the public domain, suggesting it may be a less common or recently identified compound. Therefore, this whitepaper focuses on the general properties and experimental methodologies associated with well-characterized Gnetuhainins, such as Gnetuhainin S, a resveratrol dimer isolated from Gnetum hainanense.[1] The information presented herein is intended for researchers, scientists, and drug development professionals working with natural products and exploring their therapeutic potential.

Physical and Chemical Properties

The physical and chemical properties of Gnetuhainin-class stilbenoids are crucial for their isolation, characterization, and formulation. While specific quantitative data for each Gnetuhainin analogue varies, the following table summarizes the key parameters typically determined for these compounds. The data for a representative compound, referred to here as Gnetuhainin X, is presented based on general knowledge of stilbenoids. Researchers should consult the primary literature for precise values for specific Gnetuhainin analogues.

| Property | Description |

| Molecular Formula | Determined by high-resolution mass spectrometry (HRMS). For a resveratrol dimer like Gnetuhainin S, the formula would be C28H22O6. |

| Molecular Weight | Calculated from the molecular formula and confirmed by mass spectrometry. For C28H22O6, the molecular weight is approximately 454.47 g/mol . |

| Appearance | Typically isolated as an amorphous powder or crystalline solid. |

| Melting Point | Determined using a melting point apparatus. This value is an indicator of purity. |

| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Sparingly soluble in water. |

| Spectral Data | Includes Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), and Mass Spectrometry (MS) data used for structural elucidation.[1][2] |

Experimental Protocols

Extraction and Isolation of Gnetuhainin-Class Stilbenoids

The isolation of Gnetuhainins from Gnetum species follows a general procedure for natural product extraction and purification.[3][4]

Protocol:

-

Plant Material Preparation: The lianas or stems of the Gnetum species are collected, air-dried, and ground into a fine powder.[3]

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as acetone or 65% ethanol, typically under reflux.[3][4] The solvent is then removed under vacuum to yield a crude extract.

-

Fractionation: The crude extract is subjected to fractionation using techniques like vacuum liquid chromatography (VLC) over silica gel.[3] Elution is performed with a gradient of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and methanol).

-

Purification: The fractions obtained from VLC are further purified using repeated column chromatography on silica gel or other stationary phases (e.g., Sephadex LH-20).[4] Radial chromatography can also be employed for final purification steps.[3] The purity of the isolated compounds is monitored by thin-layer chromatography (TLC).

Structural Elucidation

The structures of isolated Gnetuhainins are determined using a combination of spectroscopic techniques.[1][2]

Methodologies:

-

UV-Vis Spectroscopy: Provides information about the presence of chromophores, which is characteristic of the stilbenoid structure.

-

Infrared (IR) Spectroscopy: Used to identify the presence of functional groups such as hydroxyl (-OH) and aromatic (C=C) groups.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical technique for the complete structural elucidation of complex molecules like Gnetuhainins.[1][2]

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for establishing the connectivity between protons and carbons, and for determining the relative stereochemistry of the molecule.[1][2]

-

In-Vitro Anti-Inflammatory Assays

The anti-inflammatory potential of Gnetuhainin-class stilbenoids can be evaluated using various in-vitro assays.[6][7]

Protocol 1: Inhibition of Protein Denaturation

-

Reaction Mixture: A solution of bovine serum albumin (BSA) or egg albumin is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[6]

-

Treatment: The albumin solution is incubated with various concentrations of the test compound.

-

Denaturation: Denaturation is induced by heating the mixture at a specific temperature (e.g., 72°C) for a set time.[6]

-

Measurement: The turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).[6] The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of the control.

Protocol 2: Hypotonicity-Induced Hemolysis Inhibition

-

Red Blood Cell (RBC) Suspension: A suspension of red blood cells is prepared from fresh blood.

-

Reaction Mixture: The RBC suspension is incubated with the test compound in a hypotonic solution (e.g., hyposaline).[6]

-

Incubation: The mixture is incubated at 37°C for 30 minutes.[6]

-

Centrifugation: The mixture is centrifuged to pellet the intact RBCs.

-

Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at 560 nm.[6] The percentage of hemolysis inhibition is calculated to determine the membrane-stabilizing activity of the compound.

Protocol 3: Measurement of Inflammatory Mediators in Macrophages

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.[5]

-

Measurement of Nitric Oxide (NO): The production of NO in the culture supernatant is measured using the Griess reagent.[5]

-

Measurement of Prostaglandin E2 (PGE2): The level of PGE2 in the supernatant is quantified using an ELISA kit.[8]

-

Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): The concentrations of cytokines are measured using specific ELISA kits.

Signaling Pathways

While the specific signaling pathways modulated by every Gnetuhainin are not fully elucidated, the anti-inflammatory activity of related stilbenoids from Gnetum species has been linked to the inhibition of key inflammatory mediators.[5][8] A plausible mechanism involves the suppression of the NF-κB signaling pathway, which is a central regulator of inflammation.

Proposed Anti-Inflammatory Signaling Pathway:

An inflammatory stimulus, such as LPS, activates Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various pro-inflammatory cytokines like TNF-α and IL-6. Gnetuhainin-class stilbenoids may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, leading to a reduction in the production of these inflammatory mediators.

Caption: Proposed anti-inflammatory signaling pathway of Gnetuhainin X.

Conclusion

The Gnetuhainin-class of stilbenoids represents a promising group of natural products with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. This technical guide has outlined the fundamental physical and chemical properties, along with detailed experimental protocols for their extraction, characterization, and biological evaluation. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway provides a solid foundation for further mechanistic studies. Future research should focus on elucidating the precise molecular targets of individual Gnetuhainin analogues and evaluating their efficacy and safety in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. Three new stilbene trimers from the lianas of Gnetum hainanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamopen.com [benthamopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar.unair.ac.id [scholar.unair.ac.id]

Navigating the Chiral Landscape: A Technical Guide to the Stereochemistry of Gnetuhainin-Type Oligostilbenoids

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the stereochemistry of oligostilbenoids isolated from the Gnetum genus. While the user requested information specifically on "Gnetuhainin I," a thorough search of the scientific literature did not yield specific data for a compound with this designation. Therefore, this guide focuses on the established techniques and data for closely related and well-characterized Gnetum stilbenoids, such as Gnetin C and its epimers, which serve as representative examples for understanding the stereochemical analysis of this class of natural products.

Introduction

Oligostilbenoids, a class of polyphenolic compounds derived from the oxidative oligomerization of stilbene units like resveratrol, are abundant in plants of the Gnetum genus. These compounds exhibit a wide range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, making a thorough understanding of their stereochemistry a critical aspect of natural product chemistry and drug development. This guide provides an in-depth look at the experimental protocols and data interpretation used to elucidate the complex stereochemistry of Gnetuhainin-type oligostilbenoids.

Core Stereochemical Challenges

The stereochemical complexity of Gnetuhainin-type compounds arises from the presence of multiple chiral centers, leading to a variety of possible diastereomers and enantiomers. The primary objectives in the stereochemical elucidation of these molecules are:

-

Determination of Relative Stereochemistry: Establishing the spatial arrangement of substituents at one chiral center relative to another within the molecule.

-

Determination of Absolute Stereochemistry: Assigning the absolute configuration (R or S) to each chiral center.

Methodologies for Stereochemical Elucidation

A combination of spectroscopic and chemical methods is typically employed to unambiguously determine the stereochemistry of Gnetum oligostilbenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of these compounds. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information about the connectivity of atoms and their spatial proximity.

3.1.1. Key NMR Experiments and Their Applications

| Experiment | Information Provided | Application in Stereochemical Analysis |

| ¹H NMR | Chemical shifts and coupling constants (J-values) of protons. | Provides initial structural information and clues about the relative orientation of vicinal protons based on the magnitude of their coupling constants. |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Confirms the spin systems and proton connectivity within the molecule. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to their attached carbons. | Aids in the assignment of proton and carbon signals. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are 2-3 bonds away. | Establishes long-range connectivity and helps in assembling the carbon skeleton. |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are in close proximity (< 5 Å), irrespective of their bonding.[1][2][3][4][5] | Crucial for determining the relative stereochemistry by identifying which protons are on the same face of the molecule.[6][7] |

3.1.2. Experimental Protocol: 2D NOESY/ROESY

-

Sample Preparation: Dissolve 1-5 mg of the purified oligostilbenoid in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

-

Probe: A cryoprobe can enhance sensitivity for sample-limited studies.

-

Temperature: Set the temperature to a constant value (e.g., 298 K) to ensure thermal stability.

-

-

Acquisition Parameters:

-

Pulse Program: Select the standard NOESY or ROESY pulse sequence. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[1][4]

-

Mixing Time (τm): This is a critical parameter. A series of experiments with varying mixing times (e.g., 100-800 ms) should be performed to monitor the build-up of NOE cross-peaks.

-

Number of Scans: Dependent on the sample concentration, typically 8-32 scans per increment.

-

Data Points: Acquire a sufficient number of data points in both dimensions to ensure good resolution.

-

-

Data Processing:

-

Apply appropriate window functions (e.g., sine-bell) in both dimensions.

-

Perform Fourier transformation to generate the 2D spectrum.

-

Phase and baseline correct the spectrum.

-

-

Data Analysis:

-

Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum.

-

Analyze the off-diagonal cross-peaks. The presence of a cross-peak between two protons indicates their spatial proximity.

-

Correlate the observed NOEs/ROEs with the possible diastereomeric structures to determine the relative configuration. For instance, in a dihydrobenzofuran ring, a NOE between H-7a and H-8a would indicate a cis relationship, while its absence and the presence of other NOEs might suggest a trans relationship.[6]

-

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules.[8][9] It measures the differential absorption of left and right circularly polarized light by a chiral sample.

3.2.1. Experimental Protocol: ECD Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of ~1 in the UV-Vis spectrum.

-

Instrument Setup:

-

Spectropolarimeter: Use a calibrated CD spectropolarimeter.

-

Cuvette: A quartz cuvette with a path length of 0.1 to 1 cm is typically used.

-

Wavelength Range: Scan a wide UV range, for example, from 400 nm down to 200 nm.

-

-

Data Acquisition:

-

Record the CD spectrum of the sample.

-

Record the spectrum of the solvent as a baseline.

-

Subtract the baseline from the sample spectrum.

-

-

Data Analysis:

-

The resulting ECD spectrum, with positive and negative Cotton effects, is a fingerprint of the molecule's absolute stereochemistry.

-

This experimental spectrum is then compared with the theoretically calculated ECD spectra for all possible enantiomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.[10][11]

-

X-ray Crystallography

When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive determination of both the relative and absolute stereochemistry.

3.3.1. Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

-

Absolute Stereochemistry Determination: The absolute configuration can be determined from the anomalous dispersion effects, typically by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.

Data Presentation: A Representative Example

The following tables summarize the type of quantitative data obtained from the stereochemical analysis of a hypothetical Gnetuhainin-type compound.

Table 1: Key ¹H NMR Data (500 MHz, Acetone-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key NOESY/ROESY Correlations |

| H-7a | 4.85 | d | 6.5 | H-8a, H-2', H-6' |

| H-8a | 5.20 | d | 6.5 | H-7a, H-1'' |

| H-2', H-6' | 7.25 | d | 8.5 | H-7a, H-3', H-5' |

| H-3', H-5' | 6.80 | d | 8.5 | H-2', H-6' |

| ... | ... | ... | ... | ... |

Table 2: Chiroptical Data

| Compound | Specific Rotation [α]D²⁵ | Solvent | ECD (λ, nm) |

| Gnetuhainin Isomer A | -25.5 | MeOH | Δɛ₂₂₀ +10.5, Δɛ₂₄₅ -8.2, Δɛ₂₉₀ +5.1 |

| Gnetuhainin Isomer B | +24.8 | MeOH | Δɛ₂₂₀ -10.2, Δɛ₂₄₅ +8.5, Δɛ₂₉₀ -4.9 |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of experiments for determining the stereochemistry of Gnetuhainin-type compounds.

References

- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 2. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Chiral Separation of Stilbene Dimers Generated by Biotransformation for Absolute Configuration Determination and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Circular dichroism - Wikipedia [en.wikipedia.org]

- 10. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Preliminary In Vitro Studies of Gnetuhainin I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific in vitro quantitative data and detailed experimental protocols for Gnetuhainin I is limited. This guide provides a comprehensive overview of the known biological activities of the broader class of Gnetum oligostilbenes, using data from closely related compounds as a proxy. The experimental protocols and potential signaling pathways described are representative of methodologies commonly employed for the in vitro evaluation of such phytochemicals.

Introduction to Gnetuhainin I and Gnetum Oligostilbenes

Gnetuhainin I is a member of the stilbenoid family of compounds, specifically an oligostilbene, isolated from plants of the Gnetum genus. Stilbenoids are plant-derived polyphenols recognized for their diverse and potent biological activities.[1] Oligostilbenes, which are oligomers of resveratrol and its derivatives, have garnered significant interest in pharmacology due to their potential as therapeutic agents. Research on stilbenoids from Gnetum species has revealed a range of biological effects, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] While specific data on Gnetuhainin I is not extensively available, studies on related compounds such as Gnetin C and Gnemonol G provide valuable insights into its potential pharmacological profile.[2][3]

Quantitative Data on Related Gnetum Oligostilbenes

The following table summarizes the in vitro biological activities of stilbenoids and other compounds isolated from Gnetum species, which may be indicative of the potential activities of Gnetuhainin I.

| Compound/Extract | Assay | Cell Line/Target | Endpoint | Result (IC₅₀) | Reference |

| Gnemonol G | Cytotoxicity | Human Leukemia (HL-60) | Cell Growth Inhibition | 10.0 µM | [3] |

| Gnetin I | Cytotoxicity | Human Leukemia (HL-60) | Cell Growth Inhibition | 12.2 µM | [3] |

| Gnetumoside A (steroidal saponin) | Anti-inflammatory | Murine Macrophage (RAW 264.7) | Nitric Oxide (NO) Production Inhibition | 14.10 ± 0.75 µM | [4] |

| Gnetum formosum Compound 2 (steroidal saponin) | Anti-inflammatory | Murine Macrophage (RAW 264.7) | Nitric Oxide (NO) Production Inhibition | 27.88 ± 0.86 µM | [4] |

| Gnetin C | Anti-inflammatory | Prostate Cancer Models | Inhibition of pro-inflammatory cytokines (e.g., IL-6) | Not specified in IC₅₀ | [2] |

| Gnetum macrostachyum stilbenoids | Antiplatelet | Human Platelets | Arachidonic acid-induced aggregation | Active inhibition | [1] |

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to evaluate the biological activities of phytochemicals like Gnetuhainin I.

Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay

This protocol is adapted from methods used to assess the cytotoxicity of natural compounds on cancer cell lines.[5]

Objective: To determine the concentration of Gnetuhainin I that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-468)[5]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Gnetuhainin I stock solution (in DMSO)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Tris base solution (10 mM, pH 10.5)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of Gnetuhainin I (e.g., 1.56 to 100 µg/mL) and a vehicle control (DMSO). Incubate for 48 hours.[5]

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[6][7]

Objective: To evaluate the anti-inflammatory potential of Gnetuhainin I by measuring its ability to inhibit heat-induced denaturation of bovine serum albumin (BSA).

Materials:

-

Bovine Serum Albumin (BSA) solution (5% w/v)

-

Gnetuhainin I stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Diclofenac sodium (positive control)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing PBS, BSA solution, and varying concentrations of Gnetuhainin I or diclofenac sodium.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.[6]

-

Cooling and Absorbance Measurement: Cool the mixtures and measure the absorbance (turbidity) at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value.

Antioxidant Activity using the DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[8][9][10]

Objective: To determine the concentration of Gnetuhainin I required to scavenge 50% of DPPH free radicals (IC₅₀).

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol)

-

Gnetuhainin I stock solution (in methanol or DMSO)

-

Ascorbic acid or Quercetin (positive control)[9]

-

Methanol

-

96-well microtiter plate or spectrophotometer tubes

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, add varying concentrations of Gnetuhainin I or the positive control to the DPPH solution. A control containing only methanol and DPPH is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100[10] The IC₅₀ value is the concentration of the sample that causes 50% inhibition.[9][11]

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of Gnetuhainin I have not been elucidated, the known activities of related stilbenoids suggest potential interactions with key signaling pathways involved in inflammation and cancer. For instance, many stilbenoids are known to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response and cell survival.

Hypothetical Anti-inflammatory Signaling Pathway for a Gnetum Oligostilbene

The following diagram illustrates a plausible mechanism by which a Gnetum oligostilbene like Gnetuhainin I might exert anti-inflammatory effects, based on the known actions of similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Tumor Potential of Gymnema sylvestre Saponin Rich Fraction on In Vitro Breast Cancer Cell Lines and In Vivo Tumor-Bearing Mouse Models [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jssm.umt.edu.my [jssm.umt.edu.my]

- 10. mdpi.com [mdpi.com]

- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

Gnetuhainin I: A Stilbenoid with Untapped Potential in Traditional Medicine

For Immediate Release

Shanghai, China – November 18, 2025 – Gnetuhainin I, a stilbenoid compound found in select species of the Gnetum genus, is a molecule of growing interest within the scientific community. While traditional medicine has long utilized plants from the Gnetum family for a variety of ailments, specific research into the pharmacological properties of Gnetuhainin I is still in its nascent stages. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of Gnetuhainin I and the broader context of related stilbenoids from Gnetum, offering a potential roadmap for future research and drug development.

Plants of the Gnetum genus, found in tropical regions, have a rich history in traditional medicine, where they have been used to treat conditions such as arthritis, bronchitis, and asthma.[1][2] Modern phytochemical investigations have identified a wealth of bioactive compounds within these plants, with stilbenoids being a prominent class.[1][2] These compounds are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][3]

Potential Pharmacological Activities of Gnetuhainin I

Based on the activities of closely related stilbenoids, Gnetuhainin I is hypothesized to possess significant anti-inflammatory and anticancer properties. The following sections detail the general experimental approaches used to evaluate these activities for stilbenoids, which would be applicable to the future study of Gnetuhainin I.

Anti-Inflammatory Activity

Stilbenoids from Gnetum have demonstrated potent anti-inflammatory effects. For instance, an isorhapontigenin tetramer, Gnetuhainin R, also isolated from Gnetum hainanense, has shown significant histamine receptor antagonism.[4][5] Other stilbene oligomers have been found to inhibit the production of tumor necrosis factor-alpha (TNF-α) in murine peritoneal macrophages.[4]

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Gnetuhainin I.

Anticancer Activity

Numerous stilbenoids from Gnetum have exhibited cytotoxic effects against various cancer cell lines.[1][3] For example, extracts from Gnetum montanum have been shown to induce apoptosis in human colon cancer cells.[6] The mechanism of action often involves the induction of programmed cell death, or apoptosis.

Caption: Hypothetical intrinsic apoptosis pathway induced by Gnetuhainin I.

Experimental Protocols

While specific experimental data for Gnetuhainin I is lacking, the following are generalized protocols commonly used to assess the anti-inflammatory and anticancer activities of natural compounds. These protocols would be directly applicable to the investigation of Gnetuhainin I.

General Experimental Workflow for In Vitro Bioactivity Screening

Caption: A generalized workflow for in vitro screening of Gnetuhainin I's bioactivity.

Table 1: Representative Experimental Protocols for Evaluating Stilbenoid Bioactivity

| Parameter | Methodology | Description |

| Anti-inflammatory Activity | Nitric Oxide (NO) Assay (Griess Assay) | Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | The levels of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) in the supernatant of LPS-stimulated macrophages are quantified using specific ELISA kits. | |

| Anticancer Activity | MTT Assay | Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After incubation, MTT solution is added, which is converted to formazan crystals by viable cells. The amount of formazan, quantified by spectrophotometry, is proportional to the number of viable cells. |

| Flow Cytometry for Apoptosis (Annexin V/PI Staining) | Treated cancer cells are stained with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells). The percentage of apoptotic and necrotic cells is then quantified using a flow cytometer. | |

| Mechanism of Action | Western Blotting | The expression levels of key proteins in signaling pathways (e.g., p-NF-κB, caspases, Bcl-2 family proteins) are analyzed. Cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. |

Future Directions

The therapeutic potential of Gnetuhainin I remains largely unexplored. Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of Gnetuhainin I from Gnetum species to obtain sufficient quantities for comprehensive biological evaluation.

-

In Vitro and In Vivo Studies: Systematic evaluation of the anti-inflammatory and anticancer activities of Gnetuhainin I using a panel of cell lines and animal models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Gnetuhainin I.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of Gnetuhainin I analogs to identify key structural features responsible for its biological activity and to develop more potent and selective compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Gnetuhainin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetuhainin I is a stilbenoid of significant interest within the scientific community due to its potential pharmacological activities. Stilbenoids, a class of phenolic compounds, are known for their diverse biological effects, including antioxidant, anti-inflammatory, and anticancer properties. Gnetuhainin I is found in various species of the Gnetum genus, which are tropical evergreen trees, shrubs, and lianas.[1][2] This document provides a comprehensive overview of generalized protocols for the extraction and purification of Gnetuhainin I from Gnetum plant material. The methodologies described are based on established practices for the isolation of stilbenoids and may require optimization for specific laboratory conditions and research objectives.

Data Presentation: Quantitative Parameters for Extraction and Purification

The following table summarizes typical quantitative data and parameters involved in the extraction and purification of stilbenoids from Gnetum species. These values are representative and may be adjusted based on the specific plant material and target yield.

| Parameter | Value/Range | Reference/Notes |

| Extraction | ||

| Plant Material | Dried, powdered stems or leaves of Gnetum sp. | Plant material should be properly identified.[3] |

| Solid-to-Solvent Ratio | 1:10 (w/v) | A common ratio used for maceration.[3] |

| Extraction Solvent | 95% Ethanol or Acetone | Ethanol is commonly used for initial extraction.[3] Acetone is also a viable option.[4] |

| Extraction Method | Maceration or Heating under reflux | Maceration for 24-72 hours at room temperature.[3][4] Reflux extraction can be performed at 50-90°C for 2-6 hours.[5] |

| Number of Extractions | 3 times | To ensure exhaustive extraction.[3][5] |

| Solvent Partitioning | ||

| Solvents | n-hexane, Chloroform, Ethyl acetate | Sequential partitioning with solvents of increasing polarity.[3] |

| Column Chromatography | ||

| Stationary Phase | Silica gel, Sephadex LH-20, Polyamide | Silica gel is common for initial fractionation.[3][4] Sephadex LH-20 is used for removing pigments.[4] Polyamide can also be used.[5] |

| Mobile Phase (Silica Gel) | Gradient of n-hexane/ethyl acetate or chloroform/methanol | The polarity is gradually increased to elute compounds.[3][4] |

| Mobile Phase (Sephadex) | Methanol | Effective for size exclusion chromatography of stilbenoids.[4] |

| Preparative HPLC | ||

| Stationary Phase | Reversed-phase C18 column | Standard for final purification of stilbenoids.[3] |

| Mobile Phase | Gradient of methanol/water or acetonitrile/water | A gradient elution is typically used for optimal separation.[3] |

| Detection Wavelength | ~305 nm | A suitable wavelength for detecting stilbenoids.[4] |

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning

This protocol describes the initial extraction of Gnetuhainin I from plant material and its enrichment using solvent partitioning.

1. Plant Material Preparation:

-

Collect fresh stems or leaves of a Gnetum species.

-

Wash the plant material thoroughly with water to remove any dirt and debris.

-

Air-dry the material in a shaded, well-ventilated area until completely dry.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.[3]

2. Extraction:

-

Macerate the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 48 hours with occasional stirring.[3]

-

Alternatively, perform a reflux extraction with a 7:3 ethanol:water mixture at 70°C for 2 hours, repeating the process three times.[5]

-

Filter the extract through filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.[3]

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[3]

3. Solvent Partitioning:

-

Suspend the crude extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity: first with n-hexane, then with chloroform, and finally with ethyl acetate.[3]

-

The ethyl acetate fraction is typically enriched with stilbenoids.

-

Concentrate the ethyl acetate fraction under reduced pressure to yield a dried, enriched extract.[3]

Protocol 2: Chromatographic Purification

This protocol outlines a multi-step chromatographic process for the isolation of Gnetuhainin I from the enriched extract.

1. Silica Gel Column Chromatography:

-

Adsorb the dried ethyl acetate extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).

-

Apply the extract-adsorbed silica gel to the top of the column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity, such as n-hexane-ethyl acetate or chloroform-methanol.[3][4]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Gnetuhainin I.

-

Combine the fractions containing the target compound.

2. Sephadex LH-20 Column Chromatography:

-

Further purify the combined fractions using a Sephadex LH-20 column with methanol as the mobile phase.[4]

-

This step is effective for removing pigments and other polymeric impurities.

-

Collect and combine the fractions containing Gnetuhainin I based on TLC analysis.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain high-purity Gnetuhainin I, employ a preparative reversed-phase HPLC (RP-HPLC) system with a C18 column.[3]

-

Use a gradient of methanol in water or acetonitrile in water as the mobile phase.[3]

-

Monitor the elution profile using a UV detector at an appropriate wavelength for stilbenoids (e.g., 305 nm).[4]

-

Collect the peak corresponding to Gnetuhainin I.

-

Verify the purity of the isolated compound using analytical HPLC and confirm its structure using spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

Caption: Generalized workflow for Gnetuhainin I extraction and purification.

Potential Signaling Pathway Modulation